

# Amiselimod Administration Protocol in Mice: Application Notes for Autoimmune Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Amiselimod**

Cat. No.: **B1664909**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Amiselimod** (MT-1303) is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is converted in vivo to its active phosphate metabolite, **amiselimod-P**.<sup>[1][2]</sup> **Amiselimod-P** acts as a functional antagonist of the S1P1 receptor on lymphocytes.<sup>[3]</sup> This antagonism induces the internalization of S1P1 receptors, which in turn inhibits the egress of lymphocytes from secondary lymphoid organs.<sup>[4]</sup> The resulting sequestration of lymphocytes, particularly pathogenic T cells, in the lymph nodes prevents their infiltration into sites of inflammation, thereby ameliorating autoimmune disease.<sup>[3][5]</sup> **Amiselimod** has shown therapeutic efficacy in various murine models of autoimmune diseases, including colitis and lupus nephritis.<sup>[3][6]</sup>

These application notes provide detailed protocols for the preparation and administration of **Amiselimod** in mice for preclinical research in autoimmune disease models.

## Data Presentation

Table 1: **Amiselimod** Dosage and Administration in Murine Autoimmune Models

| Mouse Model     | Strain                                       | Amiseli mod Dosage    | Administration Route | Vehicle                                     | Treatment Duration                           | Key Findings                                                                                                                                      | Reference              |
|-----------------|----------------------------------------------|-----------------------|----------------------|---------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------------------|
| Chronic Colitis | SCID (with CD4+CD45RBhi g h T cell transfer) | 0.1 and 0.3 mg/kg/day | Oral                 | 0.5% Hydroxypyropylmet hyl cellulose (HPMC) | 21 or 28 days                                | Inhibited development of colitis, reduced infiltration of Th1 and Th17 cells into the colon. <a href="#">[3]</a> <a href="#">[5]</a>              | <a href="#">[3][5]</a> |
| Lupus Nephritis | MRL/lpr                                      | 0.1 and 0.3 mg/kg/day | Oral                 | 0.5% HPMC                                   | Prophylactic: 18 weeks; Therapeutic: 6 weeks | Inhibited development and improved symptoms of lupus nephritis, reduced T cell infiltration into kidneys. <a href="#">[6]</a> <a href="#">[6]</a> | <a href="#">[6]</a>    |

|                                     |           |                       |             |                                             |                                                           |                                        |     |
|-------------------------------------|-----------|-----------------------|-------------|---------------------------------------------|-----------------------------------------------------------|----------------------------------------|-----|
| Lupus Nephritis                     | NZBWF1    | 0.1 and 0.3 mg/kg/day | Oral        | 0.5% HPMC                                   | Inhibited Prophylactic: from 28 weeks of age for 13 weeks | the development of lupus nephritis.    | [7] |
| Nonalcoholic Steatohepatitis (NASH) | C57BL/6 J | 2 mg/kg/day           | Oral Gavage | DMSO diluted in 0.5% sodium methylcellulose | 4 weeks                                                   | Reduced liver injury and inflammation. | [8] |

Table 2: Effect of **Amiselimod** on Peripheral Blood Lymphocyte Counts in Mice

| Mouse Strain | Amiselimod Dosage     | Duration of Treatment | Effect on Lymphocyte Counts                 | Reference |
|--------------|-----------------------|-----------------------|---------------------------------------------|-----------|
| C57BL/6      | 0.3 mg/kg/day         | 3 days                | Marked decrease in CD4+ T cell count.[5]    | [5]       |
| MRL/lpr      | 0.1 and 0.3 mg/kg/day | 18 weeks              | Marked reduction in T cells and B cells.[6] | [6]       |

## Experimental Protocols

### Preparation of Amiselimod for Oral Administration

This protocol describes the preparation of **Amiselimod** for oral gavage in mice.

Materials:

- **Amiselimod (MT-1303) hydrochloride**

- 0.5% (w/v) Hydroxypropylmethyl cellulose (HPMC) solution in sterile water
- Dimethyl sulfoxide (DMSO) (for alternative preparation)
- 0.5% (w/v) sodium methylcellulose in sterile water (for alternative preparation)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

#### Procedure 1 (HPMC Suspension):[4][7]

- Calculate the required amount of **Amiselimod** based on the desired dose (e.g., 0.1 or 0.3 mg/kg) and the number and weight of the mice to be treated. Assume a standard gavage volume of 10 ml/kg.
- Weigh the calculated amount of **Amiselimod** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of 0.5% HPMC solution to the tube to achieve the desired final concentration.
- Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is formed.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Prepare the suspension fresh daily before administration.

#### Procedure 2 (DMSO/Methylcellulose Solution):[8]

- Dissolve **Amiselimod** in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
- Calculate the volume of the DMSO stock solution needed based on the final desired dose (e.g., 2 mg/kg).

- Dilute the calculated volume of the **Amiselimod**-DMSO stock solution in 0.5% sodium methylcellulose to the final administration volume.
- The final concentration of DMSO in the vehicle should be kept to a minimum. A matched vehicle control with the same DMSO concentration should be used.
- Vortex the solution thoroughly before administration.

## Induction of Chronic Colitis via Adoptive T-Cell Transfer and Amiselimod Treatment

This protocol describes the induction of chronic colitis in SCID mice by the adoptive transfer of CD4+CD45RBhigh T cells, a model that mimics human inflammatory bowel disease.[\[3\]](#)[\[4\]](#)

### Materials:

- Donor mice (e.g., BALB/c)
- Recipient immunodeficient mice (e.g., SCID)
- Reagents for T-cell isolation and purification (e.g., magnetic-activated cell sorting (MACS) kits for CD4+ T cells and depletion of CD45RBlow cells)
- Phosphate-buffered saline (PBS)
- **Amiselimod**, prepared as described above
- Vehicle control (e.g., 0.5% HPMC)

### Procedure:

- Isolation of CD4+CD45RBhigh T cells:
  - Harvest spleens from donor mice and prepare a single-cell suspension.
  - Isolate CD4+ T cells using a positive selection MACS kit.

- Enrich for the naive T-cell population by depleting CD45RB<sup>low</sup> cells, resulting in a purified CD4+CD45RB<sup>high</sup> T-cell population.
- Adoptive Transfer:
  - Resuspend the purified CD4+CD45RB<sup>high</sup> T cells in sterile PBS.
  - Inject approximately  $4 \times 10^5$  cells intraperitoneally into each recipient SCID mouse.
- **Amiselimod** Administration:
  - Prophylactic Treatment: Begin daily oral administration of **Amiselimod** (0.1 or 0.3 mg/kg) or vehicle on the day of or one week after the cell transfer.[3][4]
  - Therapeutic Treatment: Initiate daily oral administration of **Amiselimod** or vehicle after the onset of clinical signs of colitis (e.g., weight loss, diarrhea), typically 2-3 weeks after cell transfer.
- Monitoring:
  - Monitor the body weight of the mice daily or every other day.
  - Assess clinical signs of colitis (e.g., stool consistency, presence of blood) and calculate a disease activity index (DAI).
  - At the end of the study, collect colons for histological analysis and isolate lamina propria lymphocytes for flow cytometric analysis of T-cell infiltration (Th1, Th17).[3]

## Lupus Nephritis Model in MRL/lpr Mice and **Amiselimod** Treatment

This protocol describes the use of the MRL/lpr mouse strain, which spontaneously develops a systemic lupus erythematosus (SLE)-like disease with severe lupus nephritis, to evaluate the efficacy of **Amiselimod**.[6][9]

### Materials:

- MRL/lpr mice

- **Amiselimod**, prepared as described above
- Vehicle control (e.g., 0.5% HPMC)
- Urine analysis strips for proteinuria
- Reagents for measuring serum anti-dsDNA antibodies (ELISA) and blood urea nitrogen (BUN)

Procedure:

- Animal Model:
  - MRL/lpr mice spontaneously develop lupus-like symptoms. Disease onset and progression are well-characterized.[\[9\]](#)
- **Amiselimod** Administration:
  - Prophylactic Treatment: Begin daily oral administration of **Amiselimod** (0.1 or 0.3 mg/kg) or vehicle to MRL/lpr mice starting at 8 weeks of age, before the significant onset of nephritis.[\[7\]](#)
  - Therapeutic Treatment: Initiate daily oral administration of **Amiselimod** or vehicle in mice with established nephritis (e.g., at 14-16 weeks of age with a proteinuria score of 2).[\[7\]](#)
- Monitoring:
  - Measure proteinuria weekly using urine analysis strips.
  - Monitor body weight weekly.
  - Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) antibodies and BUN.
  - At the end of the study, harvest kidneys for histological assessment of glomerulonephritis and immune complex deposition.
  - Analyze lymphocyte populations in peripheral blood and spleen by flow cytometry.[\[6\]](#)

# Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: S1P1 Receptor Signaling Pathway and **Amiselimod**'s Mechanism of Action.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Evaluating **Amiselimod** in Mouse Models.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Evaluation of the SCID T Cell Transfer Model of Colitis: As a Model of Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating sphingosine 1-phosphate receptor signaling skews intrahepatic leukocytes and attenuates murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- To cite this document: BenchChem. [Amiselimod Administration Protocol in Mice: Application Notes for Autoimmune Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664909#amiselimod-administration-protocol-in-mice>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)